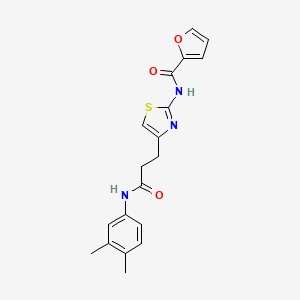

![molecular formula C21H19N5O2S B2580864 N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide CAS No. 895791-17-0](/img/structure/B2580864.png)

N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . The compound has a molecular formula of C22H21N5O2S and a molecular weight of 419.5.

Molecular Structure Analysis

The molecular structure of “N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” includes a triazole ring, which is an important nitrogen heterocyclic compound containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . The specific isomeric form in this compound is 1,2,4-triazole .Physical and Chemical Properties Analysis

The physical and chemical properties of “N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” are not specified in the available literature. The compound has a molecular formula of C22H21N5O2S and a molecular weight of 419.5.Applications De Recherche Scientifique

Cyclocondensation Reactions

- Study 1 : Research on cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives has shown the formation of thiazolo[3,2-b][1,2,4]triazole compounds, demonstrating the potential for creating diverse chemical structures (Liu, Shih, & Hu, 1987).

Anticancer Activity

- Study 2 : A study explored the synthesis of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity. These compounds showed promising results against various cancer cell lines (Lesyk et al., 2007).

Oxidative Stress Prevention

- Study 3 : Research on thiazolo[3,2-b]-1,2,4-triazoles investigated their protective effects against ethanol-induced oxidative stress in mouse brain and liver. This study highlights the potential therapeutic applications of these compounds (Aktay, Tozkoparan, & Ertan, 2005).

Crystal Structure Analysis

- Study 4 : An analysis of the crystal structure of 3-Phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone provided insights into the molecular geometry and interactions of similar compounds (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Antimicrobial and Antioxidant Activities

- Study 5 : The synthesis of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives, including thiazolo[3,2-b][1,2,4]triazole, showed significant antimicrobial and antioxidant activities (Saundane & Manjunatha, 2016).

Orientations Futures

Given the importance of the triazole scaffold, the synthesis and study of triazole compounds, such as “N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, will likely continue to attract attention in the future . These compounds have significant potential in various fields, including medicinal and pharmaceutical chemistry, agrochemistry, and material chemistry .

Mécanisme D'action

Target of action

Compounds with a triazolo-thiadiazine structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of action

The mode of action of these compounds often involves interactions with target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical pathways

The affected biochemical pathways can also vary widely depending on the specific targets of the compound. For example, some triazolo-thiadiazine derivatives have been found to inhibit enzymes such as carbonic anhydrase and cholinesterase , affecting the biochemical pathways these enzymes are involved in.

Pharmacokinetics

The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure and the presence of functional groups. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties .

Result of action

The molecular and cellular effects of these compounds’ actions can include the inhibition of target enzymes, leading to changes in the biochemical pathways these enzymes are involved in .

Analyse Biochimique

Biochemical Properties

The triazolothiadiazine core of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . This makes it a precise pharmacophore with a bioactive profile

Molecular Mechanism

It is known that triazolothiadiazines can bind to various enzymes and receptors , but the specific binding interactions of this compound with biomolecules, as well as any potential enzyme inhibition or activation and changes in gene expression, need to be investigated further.

Propriétés

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-7-5-6-10-17(14)18-24-21-26(25-18)16(13-29-21)11-12-22-19(27)20(28)23-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENWFOIWCUWBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B2580781.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)

![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)

![6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2580785.png)

![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2580788.png)

![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2580791.png)

![N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2580792.png)

![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)

![4-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)